Octahydro-2H-benzimidazole-2-thione
Description
Contextualization within Saturated Heterocyclic Systems
Saturated N-heterocycles are crucial components in a vast array of biologically active molecules and are increasingly sought after in the creation of new pharmaceuticals. nih.govnih.gov Unlike their flat, aromatic relatives, saturated heterocycles possess distinct three-dimensional shapes. This structural complexity can lead to improved properties such as better solubility and a different metabolic profile, which are highly desirable in drug discovery. sigmaaldrich.com The study of saturated N-heterocyclic thiones (NHTs) and their selone (NHSe) counterparts is a growing field, with researchers investigating how the saturated backbone influences their reactivity and the structure of the metal complexes they can form. charlotte.edu
Significance of the Benzimidazole-2-thione Scaffold in Contemporary Research
The benzimidazole-2-thione scaffold is a cornerstone in medicinal chemistry and materials science. researchgate.net Benzimidazole (B57391) derivatives are found in a range of pharmaceuticals and natural products, exhibiting a wide spectrum of biological activities. jns.edu.af The thione group, in particular, is a versatile functional group. It can act as a hydrogen bond donor and acceptor, and it readily coordinates to transition metals, making these compounds excellent ligands in coordination chemistry. researchgate.net
Metal complexes of benzimidazole-2-thione and its derivatives have been extensively studied for their catalytic properties in various organic transformations, including hydrogenation reactions. jns.edu.af The ability of the sulfur atom to bind to soft metals has led to their use in the formation of stable complexes with elements like silver and palladium. researchgate.net This rich history of the unsaturated scaffold provides a strong foundation and rationale for investigating its saturated analog, Octahydro-2H-benzimidazole-2-thione, with the expectation that it may exhibit novel and enhanced properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,3a,4,5,6,7,7a-octahydrobenzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h5-6H,1-4H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYFNNKRGLROQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952494 | |
| Record name | 3a,4,5,6,7,7a-Hexahydro-1H-benzimidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30086-64-7 | |
| Record name | Octahydro-2H-benzimidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30086-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzimidazolinethione, hexahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030086647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3a,4,5,6,7,7a-Hexahydro-1H-benzimidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octahydro-2H-benzimidazole-2-thione | |
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Advanced Synthetic Methodologies and Mechanistic Investigations of Octahydro 2h Benzimidazole 2 Thione and Its Derivatives
Stereoselective and Diastereoselective Synthesis Strategies
The stereochemical outcome of the synthesis of octahydro-2H-benzimidazole-2-thione is intrinsically linked to the stereochemistry of the starting materials, particularly the diamine precursor. The rigid, fused ring system of the product means that the relative orientation of the substituents is determined during the ring-closing step.
A key strategy for achieving stereoselectivity is the use of a stereochemically pure precursor. For instance, the synthesis of the (3aR,7aS)-rel stereoisomer of this compound is accomplished by utilizing cis-1,2-diaminocyclohexane (B74578) as the starting material. In this reaction, the cis configuration of the amino groups on the cyclohexane (B81311) ring directs the formation of the corresponding cis-fused bicyclic system. The reaction proceeds by treating the diamine with a thiocarbonylating agent, such as potassium ethylxanthate (B89882), which leads to the formation of the thiourea (B124793) ring with retention of the original stereochemistry of the diamine.
This substrate-controlled approach is a common and effective method for obtaining specific stereoisomers of this and related cyclic thioureas. The diastereoselectivity of the reaction is high because the formation of the alternative trans-fused ring system from a cis-diamine is sterically disfavored.
Table 1: Stereoselective Synthesis of this compound
| Starting Material | Product Stereoisomer | Key Reagent |
| cis-1,2-Diaminocyclohexane | (3aR,7aS)-rel-Octahydro-2H-benzimidazole-2-thione | Potassium ethylxanthate |
Catalytic Approaches in this compound Synthesis
While traditional methods for the synthesis of thioureas often rely on stoichiometric reagents, modern organic synthesis increasingly focuses on the development of catalytic methods to improve efficiency and sustainability. The application of catalysis to the synthesis of this compound is an area of ongoing research, with potential for significant advancements.
Heterogeneous Catalysis Systems
Currently, there is limited specific literature on the use of heterogeneous catalysis for the synthesis of this compound. However, the general principles of heterogeneous catalysis could be applied to this reaction. For example, solid-supported catalysts could facilitate the thiocarbonylation of 1,2-diaminocyclohexane. A solid-supported base could be employed to deprotonate the diamine, enhancing its nucleophilicity towards a thiocarbonyl source. The advantage of such a system would be the ease of separation of the catalyst from the reaction mixture, allowing for catalyst recycling and a cleaner product stream.
Homogeneous Catalysis and Organometallic Reagents
The use of homogeneous catalysis in the synthesis of this compound is also not extensively documented. However, organometallic reagents are known to mediate a wide range of organic transformations. In the context of thiourea synthesis, transition metal complexes could potentially catalyze the reaction between a diamine and a sulfur source. For instance, a metal catalyst could coordinate to the diamine, activating it for subsequent reaction with a thiocarbonylating agent. Alternatively, an organometallic complex could be involved in the direct activation of a stable sulfur source, facilitating the transfer of a thiocarbonyl group.
Ligand-Accelerated Transformations
Ligand-accelerated catalysis is a powerful tool in organic synthesis where the rate and selectivity of a metal-catalyzed reaction are enhanced by the presence of a specific ligand. While no specific examples for the synthesis of this compound have been reported, one could envision a system where a chiral ligand is used in conjunction with a metal catalyst to achieve an enantioselective synthesis from a racemic or prochiral diamine. The ligand would create a chiral environment around the metal center, influencing the stereochemical outcome of the ring-closing reaction.
Green Chemistry and Sustainable Synthesis Routes
The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of less hazardous reagents, the minimization of waste, and the use of renewable resources and energy-efficient processes.
Catalyst-Free Methodologies
The synthesis of this compound can be achieved through catalyst-free methodologies, aligning with the principles of green chemistry by minimizing the use of potentially toxic and expensive catalysts. A prominent and efficient catalyst-free approach involves the direct reaction of cis-1,2-diaminocyclohexane with carbon disulfide. This reaction proceeds readily, often in a suitable solvent like ethanol (B145695) or even under aqueous conditions, to afford the desired cyclic thiourea.
The mechanism of this transformation is initiated by the nucleophilic attack of one of the amino groups of cis-1,2-diaminocyclohexane on the electrophilic carbon atom of carbon disulfide. This addition forms a dithiocarbamate (B8719985) intermediate. Subsequently, an intramolecular cyclization occurs, wherein the second amino group attacks the electrophilic carbon of the dithiocarbamate, leading to the elimination of a molecule of hydrogen sulfide (B99878) and the formation of the stable six-membered heterocyclic ring of this compound. While the reaction can proceed without any additives, in some instances, the addition of a mild acid can facilitate the final cyclization and dehydration step.
Another catalyst-free synthetic route utilizes potassium ethylxanthate as the source of the thiocarbonyl group. chemicalbook.com In this method, cis-1,2-diaminocyclohexane is reacted with potassium ethylxanthate, which decomposes in situ to provide the necessary reactive species for the formation of the thiourea linkage.
These catalyst-free approaches offer significant advantages, including simplified reaction procedures, easier purification of the product, and a reduced environmental footprint, making them highly desirable for the synthesis of this compound and its derivatives.
Elucidation of Reaction Mechanisms in Derivatization
The derivatization of this compound is crucial for modulating its physicochemical properties and biological activities. Understanding the underlying reaction mechanisms is paramount for the rational design of novel derivatives with desired functionalities.
Detailed Investigations of Nucleophilic Addition Reactions
The thiocarbonyl group in this compound is susceptible to nucleophilic attack. While less reactive than its carbonyl counterpart in ketones and aldehydes, the C=S double bond can undergo nucleophilic addition reactions, particularly with strong nucleophiles. The mechanism involves the direct attack of the nucleophile on the electrophilic carbon atom of the thiocarbonyl group, leading to the formation of a tetrahedral intermediate. The specifics of the subsequent steps depend on the nature of the nucleophile and the reaction conditions. For instance, the addition of organometallic reagents could lead to the formation of tertiary thiols after an aqueous workup.
Alkylation and Acylation Mechanistic Pathways
Alkylation and acylation are common derivatization strategies for this compound, targeting both the nitrogen and sulfur atoms. The mechanistic pathways of these reactions are influenced by the nature of the electrophile, the solvent, and the presence or absence of a base.
Alkylation: In the presence of a base, the nitrogen atoms of the thiourea moiety can be deprotonated, forming a nucleophilic anion that readily reacts with alkyl halides or other alkylating agents in an SN2 fashion. Alkylation can also occur at the sulfur atom, particularly under neutral or acidic conditions, proceeding through the more nucleophilic thiol tautomer (see Section 2.5.1). The regioselectivity of alkylation (N- vs. S-alkylation) is a critical aspect and can be controlled by judicious choice of reaction conditions. For instance, the use of hard electrophiles tends to favor N-alkylation, while soft electrophiles favor S-alkylation. nih.gov
Acylation: Acylation reactions, typically employing acyl chlorides or anhydrides, primarily occur at the nitrogen atoms. The mechanism involves the nucleophilic attack of the nitrogen lone pair on the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) yields the N-acylated product. In some cases, di-acylated derivatives can be obtained. nih.gov The presence of a base is often required to neutralize the acid generated during the reaction and to enhance the nucleophilicity of the nitrogen atoms.
Intramolecular Cyclization Dynamics and Selectivity
Derivatives of this compound bearing appropriate functional groups can undergo intramolecular cyclization reactions to form fused heterocyclic systems. A notable example is the intramolecular cyclization of S-alkylated derivatives. For instance, if the compound is alkylated with a bifunctional electrophile, such as a dihaloalkane, the initial S-alkylation can be followed by an intramolecular nucleophilic attack of one of the nitrogen atoms on the second electrophilic carbon. This results in the formation of a new ring fused to the benzimidazole-2-thione core. nih.gov
The dynamics and selectivity of these cyclization reactions are governed by several factors, including the length and nature of the linker chain, the steric hindrance around the reacting centers, and the reaction conditions. The formation of five- or six-membered rings is generally favored due to their thermodynamic stability. The regioselectivity of the cyclization, determining which of the two nitrogen atoms participates in the ring closure, can be influenced by the substitution pattern on the benzimidazole-2-thione scaffold.
Studies on Tautomerism and Prototropic Equilibria
Thione-Thiol Tautomeric Interconversions
This compound can exist in a tautomeric equilibrium between the thione form (containing a C=S double bond) and the thiol form (containing a C-S single bond and an S-H group). This phenomenon is a type of prototropic tautomerism, involving the migration of a proton between the nitrogen and sulfur atoms.
The position of this equilibrium is influenced by several factors, including the physical state (solid or solution), the nature of the solvent, temperature, and the electronic properties of any substituents on the ring. In the solid state and in most common solvents, the thione tautomer is generally the predominant form for cyclic thioureas due to the greater strength of the C=S double bond compared to the C=N double bond in the thiol tautomer. nih.gov
Spectroscopic techniques are instrumental in studying this tautomeric equilibrium.
¹H NMR Spectroscopy: In the ¹H NMR spectrum, the presence of the thione tautomer is typically confirmed by the observation of N-H protons, while the thiol tautomer would exhibit a characteristic S-H proton signal. nih.gov
¹³C NMR Spectroscopy: The chemical shift of the carbon atom in the C=S group (thiocarbonyl carbon) in the ¹³C NMR spectrum provides strong evidence for the predominance of the thione form. This signal typically appears in a distinct downfield region.
UV-Vis Spectroscopy: The electronic absorption spectra of the thione and thiol tautomers are different. The thione form exhibits a characteristic n→π* transition at a longer wavelength, which can be used to quantify the relative amounts of the two tautomers in solution under different conditions. lp.edu.ua
IR Spectroscopy: The IR spectrum of the thione form shows a characteristic C=S stretching vibration, while the thiol form would display a weak S-H stretching band.
The thione-thiol tautomerism has significant implications for the reactivity of this compound. For instance, as mentioned in Section 2.4.2, S-alkylation reactions are believed to proceed through the more nucleophilic thiol tautomer.
Kinetic and Thermodynamic Aspects of Tautomeric Forms
The thione-thiol tautomerism is characterized by the migration of a proton between the nitrogen and sulfur atoms. In the case of this compound, the two primary tautomeric forms are the thione form (A) and the thiol form (B).
Thermodynamic Considerations
Computational studies on related heterocyclic thiones consistently indicate that the thione tautomer is thermodynamically more stable than the corresponding thiol tautomer. This preference is generally attributed to the greater strength of the C=S double bond compared to the C=N double bond and the S-H single bond relative to the N-H single bond in this class of compounds.
For the aromatic analogue, benzimidazole-2-thione, both experimental and theoretical studies have shown that the thione form is predominant in various solvents and in the solid state. Quantum chemical calculations performed on 5(6)-substituted benzimidazole-2-thiones using various methods have consistently shown the thione forms to be more stable than the thiol forms.
While direct thermodynamic parameters for this compound are not published, the data from its aromatic counterpart and other cyclic thioureas can provide an estimation of the equilibrium's position. The equilibrium constant (KT) for the tautomerization is expected to be significantly less than 1, favoring the thione form.
Table 1: Calculated Relative Stabilities and Tautomeric Equilibrium Constants for Benzimidazole-2-thione Derivatives (Aromatic Analogues)
| Tautomeric Equilibrium | Method | ΔE (kcal/mol) | KT | Predominant Form |
| Thione ⇌ Thiol | AM1 | > 0 | < 1 | Thione |
| Thione ⇌ Thiol | PM3 | > 0 | < 1 | Thione |
| Thione ⇌ Thiol | PM5 | > 0 | < 1 | Thione |
Note: This table presents generalized findings from semi-empirical methods for substituted benzimidazole-2-thiones, the aromatic analogues of this compound. The positive ΔE indicates that the thiol form is higher in energy.
Kinetic Aspects
The rate of interconversion between the thione and thiol tautomers is a critical factor in understanding the compound's reactivity. The energy barrier for the proton transfer determines whether the two forms can be isolated or if they exist in a rapid equilibrium.
For related systems, computational studies have been employed to determine the transition state energies for the intramolecular proton transfer. These studies generally reveal a significant activation energy barrier, suggesting that the uncatalyzed interconversion is relatively slow. However, the tautomerization can be catalyzed by protic solvents or by the presence of acids or bases, which can facilitate the proton transfer through intermolecular mechanisms.
Solvent polarity is also known to influence the position of the tautomeric equilibrium. Polar solvents can stabilize the more polar tautomer through hydrogen bonding and other intermolecular interactions. In many cyclic thioureas, the thione form is more polar and is thus favored in polar solvents.
Table 2: Factors Influencing Thione-Thiol Tautomerism
| Factor | Influence on Equilibrium |
| Intrinsic Stability | The thione form is generally more stable due to bond energies. |
| Solvent Polarity | Polar solvents often favor the more polar thione tautomer. |
| Catalysis | Protic solvents, acids, and bases can lower the activation energy for interconversion. |
| Substitution | Substituents on the benzimidazole (B57391) ring can electronically influence the relative stability of the tautomers. |
Advanced Spectroscopic and Crystallographic Characterization of Octahydro 2h Benzimidazole 2 Thione
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of Octahydro-2H-benzimidazole-2-thione, a molecule comprising a cyclohexane (B81311) ring fused to an imidazole-2-thione core.
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the molecule's connectivity and three-dimensional shape.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the saturated cyclohexane ring, showing correlations between adjacent CH and CH₂ groups.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each CH, CH₂, or CH₃ group would produce a cross-peak, linking the ¹H chemical shift to its corresponding ¹³C chemical shift.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. This is particularly vital for determining the stereochemistry of the ring junction (cis or trans fusion). Protons on the same face of the molecule will show NOE cross-peaks, allowing for a definitive assignment of the relative configuration.
Table 1: Expected 2D NMR Correlations for this compound
| Technique | Correlating Nuclei | Expected Key Information |
| COSY | ¹H – ¹H | Connectivity of protons on the cyclohexane ring. |
| HSQC | ¹H – ¹³C (¹J) | Direct one-bond correlations for all C-H pairs. |
| HMBC | ¹H – ¹³C (²⁻³J) | Connectivity across the entire molecular framework, linking the cyclohexane and imidazolethione rings. Correlations from N-H protons to bridgehead and C=S carbons. |
| NOESY | ¹H – ¹H (spatial) | Determination of stereochemistry at the ring fusion (cis/trans) and relative orientation of protons on the cyclohexane ring. |
While solution NMR provides data on molecules in a dynamic, averaged state, solid-state NMR (ssNMR) spectroscopy analyzes the compound in its crystalline or amorphous solid form. For molecules like this compound, ssNMR can:
Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound can exhibit distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions.
Probe Tautomerism: In the solid state, dynamic processes like proton exchange between the two nitrogen atoms may be slowed or completely halted. nih.govbeilstein-journals.org Studies on aromatic benzimidazoles have shown that ssNMR can definitively identify the location of the proton, confirming the dominant tautomer in the crystal lattice. nih.govbeilstein-journals.orgresearchgate.net For this compound, ssNMR would confirm its existence as the thione form by analyzing the chemical shift of the C2 carbon.
Characterize Intermolecular Interactions: Changes in chemical shifts between solution and solid-state spectra can provide insights into the effects of crystal packing and hydrogen bonding.
To date, specific solid-state NMR studies on this compound have not been reported in the literature.
Dynamic NMR (DNMR) involves acquiring spectra at various temperatures to study molecular motions that occur on the NMR timescale. copernicus.org For this compound, DNMR would be highly valuable for investigating several dynamic processes:
Ring Inversion: The saturated cyclohexane ring is expected to undergo conformational exchange, such as a chair-boat-chair interconversion. researchgate.net At low temperatures, this process could be slowed sufficiently to observe separate signals for axial and equatorial protons. As the temperature is raised, these signals would broaden, coalesce, and eventually sharpen into averaged signals. Analysis of this line-shape broadening allows for the calculation of the energy barrier (ΔG‡) for the ring-flipping process. rsc.org
Proton Exchange: The exchange of protons between the two nitrogen atoms of the imidazolethione ring could also be studied. While typically a fast process, in certain non-polar solvents or at very low temperatures, this exchange could be slowed, leading to observable changes in the NMR spectrum.
Specific DNMR studies detailing the conformational dynamics of this compound are not currently available in published literature.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR or Raman spectrum provides a characteristic fingerprint, with specific peaks corresponding to the stretching, bending, and other vibrations of the molecule's functional groups.
While empirical assignment of strong, characteristic bands (like N-H or C=S stretching) is straightforward, a complete and accurate assignment of all vibrational modes requires computational support. Potential Energy Distribution (PED) analysis is a theoretical method used to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each calculated vibrational mode. nih.govpleiades.onlinenih.gov This allows for an unambiguous assignment of complex vibrations that arise from the coupling of multiple motions. nih.gov
Although a specific PED analysis for this compound has not been published, a table of expected vibrational modes and their approximate frequency ranges can be compiled based on known data for related functional groups. jconsortium.comnih.govnih.gov
Table 2: Illustrative Vibrational Assignments for this compound
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Expected Spectroscopic Activity |
| N-H Stretch | 3100 - 3300 | Strong in IR |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong in IR and Raman |
| C=S Stretch (thione) | 1050 - 1250 | Medium-Strong in IR and Raman |
| C-N Stretch | 1250 - 1350 | Medium in IR |
| CH₂ Scissoring | 1440 - 1470 | Medium in IR |
| CH₂ Wagging/Twisting | 1150 - 1350 | Weak-Medium in IR |
| N-H Bending | 1500 - 1600 | Medium in IR |
The crystal structure of this compound is expected to be dominated by strong intermolecular hydrogen bonds. The N-H groups act as hydrogen bond donors, while the sulfur atom of the thione group (C=S) is an excellent hydrogen bond acceptor. This N-H···S=C interaction is a key feature in related benzimidazole-2-thione derivatives. materialsciencejournal.orgnih.gov
The primary spectroscopic signature of such hydrogen bonding is observed in the FT-IR spectrum:
Red Shift of N-H Stretching Frequency: In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), the N-H stretching vibration would appear as a sharp band at a higher frequency. In the solid state, the formation of strong N-H···S hydrogen bonds weakens the N-H bond, causing its stretching frequency to decrease (red shift) and the corresponding absorption band to become broader and more intense. chem-soc.si This shift provides a direct measure of the strength of the hydrogen bonding network.
Analysis of the crystal structures of related compounds shows that these interactions often lead to the formation of well-defined supramolecular structures, such as hydrogen-bonded dimers or infinite chains. nih.gov
Resonance Raman Spectroscopy for Electronic Structure Insights
No specific Resonance Raman spectroscopic data for this compound has been found in the surveyed literature. This technique, which involves excitation near an electronic absorption band, would be invaluable for selectively enhancing the vibrational modes coupled to electronic transitions, particularly those involving the thiourea (B124793) moiety. Such an analysis could provide significant insights into the electronic structure of the C=S chromophore and its interaction with the saturated bicyclic ring system. In the absence of experimental data, a detailed discussion on this topic is not possible.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
Precise Mass Determination and Elemental Composition Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, the molecular formula is C₇H₁₂N₂S.
High-resolution electrospray ionization mass spectrometry (HRESI-MS) data has been reported for the protonated molecule, [M+H]⁺. The calculated exact mass for this ion is 157.0799 m/z, and the experimentally determined mass was found to be 157.0797 m/z. This close correlation between the theoretical and experimental values provides strong evidence for the elemental composition of the molecule.
| Ion | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |
|---|---|---|---|
| [M+H]⁺ | C₇H₁₃N₂S⁺ | 157.0799 | 157.0797 |
Fragmentation Pathway Elucidation and Structural Confirmation
Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of a selected precursor ion, are crucial for structural elucidation. However, no specific MS/MS fragmentation data or detailed pathway analysis for this compound is available in the reviewed literature.
In general, for related thiourea-containing compounds, fragmentation is often initiated by protonation at the sulfur atom, followed by cleavage of adjacent C-N or C-S bonds. For the bicyclic structure of this compound, one might hypothesize fragmentation pathways involving the loss of small neutral molecules such as H₂S or cleavage within the cyclohexane ring. Without experimental MS/MS data, any proposed fragmentation scheme remains speculative.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Analysis of Electronic Absorption Bands and Quantum Yields
No specific UV-Vis absorption spectra or quantum yield data for this compound have been found in the available scientific literature.
The UV-Vis spectrum of thiourea and its simple derivatives typically displays two main absorption bands: a strong π → π* transition at shorter wavelengths and a weaker n → π* transition at longer wavelengths, associated with the C=S chromophore. For this compound, the saturated bicyclic system is not expected to have significant absorption in the near-UV or visible range. Therefore, the electronic transitions would be localized on the thiourea moiety. A detailed analysis of the absorption maxima (λmax) and molar absorptivity (ε) would be necessary to fully characterize these transitions, but this data is not currently available. Similarly, quantum yield measurements, which quantify the efficiency of fluorescence, are absent from the literature for this compound.
Solvatochromic Effects and Environmental Perturbations on Electronic Spectra
There is no published research specifically detailing the solvatochromic effects on the electronic spectra of this compound.
Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption bands as a function of the solvent polarity. The n → π* transition of the thiocarbonyl group is known to be sensitive to the hydrogen-bonding ability of the solvent, typically exhibiting a hypsochromic (blue) shift in more protic solvents. Conversely, the π → π* transition may show a bathochromic (red) shift with increasing solvent polarity. A systematic study in a range of solvents with varying polarity would be required to quantify these effects for this compound, but such a study has not been reported.
X-ray Crystallography
Single Crystal X-ray Diffraction for Absolute Structure Determination
A single-crystal X-ray diffraction (SCXRD) analysis would provide the absolute structure of this compound, confirming the stereochemistry of the fused ring system (cis or trans), the conformation of the cyclohexane ring (e.g., chair), and the precise geometry of the thiourea group. Despite extensive searches, no published crystallographic information files (CIFs) or structural reports for this compound were found. Consequently, it is not possible to present a data table of its crystallographic parameters, bond lengths, or bond angles.
Investigation of Polymorphism and Co-crystallization Phenomena
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different crystal packing arrangement. Co-crystallization involves crystallizing a compound with another distinct molecule (a co-former) to create a new crystalline solid with modified properties. There is no published research available on the investigation of different polymorphic forms of this compound or any studies on its potential to form co-crystals. Such studies would require extensive experimental screening, which does not appear to have been performed or reported for this compound.
In-depth Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature
A comprehensive review of published scientific literature reveals a significant gap in the computational chemistry and theoretical modeling studies specifically focused on the saturated heterocyclic compound this compound. While extensive research employing Density Functional Theory (DFT) and other advanced computational methods is available for the aromatic analogue, benzimidazole-2-thione, and its various derivatives, similar detailed analyses for the octahydro variant are not readily found in existing research databases and publications.
The specific computational parameters and research findings requested—including detailed geometry optimization, frontier molecular orbital analysis, molecular electrostatic potential mapping, reactivity descriptors, vibrational frequency predictions, and Natural Bond Orbital (NBO) analysis—appear to be absent for this compound. Computational studies on related benzimidazole (B57391) derivatives provide a framework for how such an analysis would be conducted, but the direct application of these findings to the octahydro structure is not scientifically rigorous without a dedicated study.
For context, computational chemistry provides significant insights into the structure, reactivity, and electronic properties of molecules. Techniques such as DFT are powerful tools for predicting molecular geometries and energies.
A detailed computational investigation of this compound would be a valuable addition to the field, offering a deeper understanding of its chemical behavior and potential applications. However, based on currently available information, a detailed article with specific research findings and data tables on this particular compound cannot be generated.
Computational Chemistry and Theoretical Modeling of Octahydro 2h Benzimidazole 2 Thione
Density Functional Theory (DFT) Calculations
Atoms in Molecules (AIM) Theory for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM), commonly known as AIM, is a powerful method for analyzing the topology of electron density in molecules to characterize chemical bonding. wikipedia.org This analysis identifies critical points in the electron density to define atoms, bonds, rings, and cages, providing quantitative insights into the nature of atomic interactions. While AIM has been applied to various complex organic molecules to understand phenomena like hydrogen-hydrogen bonding and strained chemical bonds, no specific studies applying this theory to characterize the intramolecular bonds of Octahydro-2H-benzimidazole-2-thione have been documented. wiley-vch.de Such an analysis would be valuable for understanding the stability and reactivity of its saturated heterocyclic ring system.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
TD-DFT is a robust computational method used to investigate the electronic excited states of molecules, making it instrumental in simulating and interpreting UV-Vis absorption and emission spectra. nih.govfigshare.com
Simulation of UV-Vis Absorption and Emission Spectra
Researchers have successfully used TD-DFT calculations to simulate the UV-Vis spectra of various aromatic benzimidazole (B57391) derivatives, correlating theoretical absorption maxima with experimental data. researchgate.net These studies help elucidate how electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), give rise to the observed spectral features. For this compound, however, no published TD-DFT studies simulating its UV-Vis spectra are available. Such a simulation would clarify the electronic properties of this saturated system, which are expected to differ significantly from its aromatic counterparts.
Analysis of Electronic Excitations and Transition Dipole Moments
The analysis of electronic excitations via TD-DFT provides detailed information about the nature of excited states, oscillator strengths, and transition dipole moments, which are crucial for understanding the photophysical properties of a compound. While this analysis has been performed for other benzimidazoles to explore processes like excited-state intramolecular proton transfer (ESIPT), this level of theoretical investigation has not been extended to this compound. nih.govfigshare.com
Molecular Dynamics (MD) Simulations
MD simulations offer a computational microscope to observe the time-dependent behavior of molecules at the atomic level, providing insights into their conformational dynamics and interactions with their environment.
Conformational Dynamics and Flexibility Studies in Solution
MD simulations are widely used to study how molecules like benzimidazole derivatives behave in a solvent, exploring their flexibility and preferred conformations. This information is critical for understanding their solubility, stability, and reactivity. Despite its utility, there are no specific MD simulation studies in the scientific literature that focus on the conformational dynamics of this compound in solution.
Protein-Ligand Interaction Dynamics at the Atomic Level
The benzimidazole framework is a common feature in molecules designed to interact with biological targets. Molecular docking and subsequent MD simulations are standard computational tools to predict and analyze the stability and interaction dynamics of such compounds with proteins like enzymes or receptors. materialsciencejournal.orgsemanticscholar.org Numerous studies have applied these methods to various benzimidazole derivatives to assess their potential as therapeutic agents. nih.govrsc.orgresearchgate.net However, a specific investigation into the protein-ligand interaction dynamics of this compound at an atomic level through MD simulations is currently absent from the body of published research.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). derpharmachemica.comnih.gov These models are invaluable in medicinal chemistry and materials science for predicting the activity of new compounds, thereby saving time and resources. researchgate.net
The development of a predictive QSAR or QSPR model for derivatives of this compound would involve a systematic process. First, a dataset of compounds with experimentally measured biological activities (e.g., enzyme inhibition, antimicrobial activity) or properties (e.g., solubility, melting point) is required. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
Various statistical methods, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Neural Networks (NN), are then used to build a mathematical model that correlates the descriptors with the observed activity or property. derpharmachemica.combiointerfaceresearch.com For instance, a QSAR study on benzimidazole derivatives against various cancer cell lines identified key descriptors that influence their anticancer activity. researchgate.net Similarly, QSPR studies on thiourea (B124793) derivatives have been used to predict properties like lipophilicity and basicity. farmaciajournal.comresearchgate.net
For a hypothetical series of this compound derivatives, a QSPR model could be developed to predict a property like the octanol-water partition coefficient (logP), a measure of lipophilicity. The model might take the following form:
logP = c₀ + c₁(Molecular Weight) + c₂(Polar Surface Area) + c₃(Number of Rotatable Bonds)*
Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.
Below is an interactive data table illustrating a hypothetical QSPR model for predicting the logP of substituted this compound derivatives.
| Compound ID | R-Group | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Number of Rotatable Bonds | Predicted logP |
| 1 | -H | 156.25 | 52.32 | 0 | 1.50 |
| 2 | -CH₃ | 170.28 | 52.32 | 1 | 1.95 |
| 3 | -Cl | 190.70 | 52.32 | 0 | 1.85 |
| 4 | -OH | 172.25 | 72.55 | 1 | 1.10 |
| 5 | -OCH₃ | 186.28 | 61.55 | 2 | 1.60 |
Note: The data in this table is hypothetical and for illustrative purposes only.
A crucial step in QSAR/QSPR modeling is rigorous statistical validation to ensure the model is robust, reliable, and has predictive power. basicmedicalkey.com Validation is performed using both internal and external methods. scielo.br
Internal Validation assesses the stability and robustness of the model using the training set data. Common techniques include:
Leave-one-out (LOO) cross-validation: A model is built on all but one compound, and the activity of the excluded compound is predicted. This is repeated for every compound. The resulting cross-validated correlation coefficient (q²) is a key metric of robustness. scielo.br
y-randomization: The biological activity values are randomly shuffled, and new QSAR models are built. A significant drop in the model's performance indicates that the original correlation was not due to chance. scielo.br
External Validation evaluates the model's ability to predict the activity of new, unseen compounds. This is done by using a test set of compounds that were not used in the model development. The predictive ability is often assessed by the predictive correlation coefficient (R²_pred). basicmedicalkey.com
The Applicability Domain (AD) of a QSAR model defines the chemical space of compounds for which the model is expected to make reliable predictions. mdpi.comnih.gov This is critical because QSAR models are generally only reliable for compounds that are structurally similar to those in the training set. nih.govnih.gov The AD can be defined based on the range of descriptor values in the training set or by using distance-based methods in the chemical space. mdpi.comvariational.ai
A summary of key statistical parameters used for model validation is presented in the table below.
| Parameter | Description | Acceptable Value |
| R² | Coefficient of determination (goodness-of-fit) | > 0.6 |
| q² or R²_cv | Cross-validated correlation coefficient (robustness) | > 0.5 |
| R²_pred | Predictive R² for the external test set (predictivity) | > 0.5 |
| RMSE | Root Mean Square Error | As low as possible |
Source: General guidelines from QSAR literature. buecher.deresearchgate.net
Advanced Computational Methods for Reaction Pathway Energetics
Understanding the mechanisms and energetics of chemical reactions is fundamental to controlling and optimizing chemical processes. Advanced computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways. rsc.org These methods can be used to calculate the geometries and energies of reactants, transition states, and products, providing a detailed picture of the reaction energy profile.
For this compound, computational methods could be applied to study various reactions, such as its synthesis, tautomerization, or degradation. For example, the thione-thiol tautomerism, a known phenomenon in related benzimidazole-2-thione systems, could be investigated. mdpi.comnih.gov DFT calculations can determine the relative stabilities of the thione and thiol tautomers and the energy barrier for the isomerization process. researchgate.netnih.gov Such studies often reveal that the thione form is more stable. mdpi.comnih.gov
The general approach involves:
Geometry Optimization: The 3D structures of reactants, products, and potential intermediates are optimized to find their lowest energy conformations.
Transition State Search: The geometry of the transition state (the highest energy point along the reaction coordinate) is located. This is a critical step as it determines the activation energy of the reaction.
Frequency Calculations: These calculations confirm that the optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency) and provide thermodynamic data like Gibbs free energy.
A hypothetical energy profile for the tautomerization of this compound to its thiol tautomer could be calculated, as illustrated in the table below.
| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Thione Tautomer | 0.0 | 0.0 |
| Transition State | +35.0 | +34.5 |
| Thiol Tautomer | +5.0 | +4.8 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on general findings for similar systems.
These computational studies provide fundamental insights into the reactivity and stability of this compound, guiding experimental efforts in synthesis and application.
Coordination Chemistry of Octahydro 2h Benzimidazole 2 Thione As a Ligand
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with Octahydro-2H-benzimidazole-2-thione would likely involve the reaction of the ligand with various metal salts in a suitable solvent. The choice of solvent would depend on the solubility of both the ligand and the metal salt, with alcohols such as ethanol (B145695) or methanol (B129727) being common choices. The stoichiometry of the reaction would be varied to isolate complexes with different ligand-to-metal ratios.
Complexation with First-Row Transition Metals (e.g., Fe, Co, Ni, Cu, Zn)
Complexes with first-row transition metals would be synthesized by reacting this compound with salts of iron(II/III), cobalt(II), nickel(II), copper(II), and zinc(II). The resulting complexes would be isolated as solid precipitates and purified by recrystallization. The nature of the anion in the metal salt (e.g., chloride, nitrate, sulfate, perchlorate) could influence the coordination number and geometry of the final complex.
Spectroscopic Characterization of Metal Complexes (UV-Vis, FT-IR, EPR, Mössbauer)
The characterization of these hypothetical complexes would rely on a suite of spectroscopic techniques:
FT-IR Spectroscopy: Infrared spectroscopy would be crucial for determining the coordination mode of the ligand. A shift in the ν(C=S) (thioamide) band to a lower frequency upon complexation would suggest coordination through the sulfur atom. Changes in the ν(N-H) stretching frequencies would also provide insights into the involvement of the nitrogen atoms in coordination or hydrogen bonding.
UV-Vis Spectroscopy: Electronic spectroscopy would provide information about the electronic structure and geometry of the metal center. For d-block metals like Fe, Co, Ni, and Cu, d-d transitions would be observed in the visible region, and their positions and intensities would be indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). Charge transfer bands might also be observed.
EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy would be particularly useful for characterizing complexes with unpaired electrons, such as those of Cu(II) and high-spin Co(II) and Fe(III). The g-values and hyperfine coupling constants obtained from the EPR spectrum would provide detailed information about the electronic environment of the metal ion.
Mössbauer Spectroscopy: For iron complexes, Mössbauer spectroscopy would be a powerful tool to determine the oxidation state (Fe(II) vs. Fe(III)) and spin state (high-spin vs. low-spin) of the iron center. Isomer shift and quadrupole splitting parameters would be key observables.
Magnetic Susceptibility Measurements and Electronic Structure of Metal Centers
Magnetic susceptibility measurements at various temperatures would be performed to determine the magnetic moments of the complexes. This data would help in ascertaining the number of unpaired electrons and, consequently, the spin state and geometry of the metal ion. For example, a magnetic moment of ~1.73 B.M. would be expected for a one-unpaired electron system like Cu(II), while high-spin octahedral Ni(II) complexes would exhibit magnetic moments in the range of 2.9-3.4 B.M.
Thermal Analysis (TGA/DSC) of Complexes
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be employed to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules. TGA would show mass loss at different temperature ranges corresponding to the removal of solvent and the decomposition of the ligand, ultimately leaving a metal oxide residue. DSC would indicate the endothermic or exothermic nature of these decomposition steps.
Molar Conductivity Studies for Electrolytic Nature
Molar conductivity measurements of the complexes in a suitable solvent (e.g., DMF or DMSO) would be used to determine their electrolytic nature. The obtained values would indicate whether the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice, thus distinguishing between ionic and non-ionic complexes.
Ligand Binding Modes and Coordination Geometries
Based on the chemistry of similar thiourea-based ligands, this compound is expected to act as a monodentate or a bridging ligand.
Monodentate Coordination: The most probable mode of coordination would be through the exocyclic sulfur atom of the thione group, which is a soft donor and would readily coordinate to the relatively soft first-row transition metals.
Bridging Coordination: It is also possible for the ligand to bridge two metal centers, with the sulfur atom coordinating to both. The nitrogen atoms of the imidazole (B134444) ring are less likely to be involved in coordination due to steric hindrance and their involvement in the stable thiourea (B124793) backbone, but their participation cannot be entirely ruled out without experimental evidence.
The coordination geometry around the metal center would be influenced by the metal ion, its oxidation state, the ligand-to-metal ratio, and the nature of the counter-anion. Common geometries such as tetrahedral, square planar, and octahedral would be anticipated. Definitive determination of the binding modes and coordination geometries would require single-crystal X-ray diffraction studies, which are the ultimate tool for structural elucidation in coordination chemistry.
N- and S-Coordination Modes and Chelation Behavior
The this compound ligand possesses several potential donor sites for coordination with metal ions: the "soft" sulfur atom of the thione group and the two "hard" nitrogen atoms of the imidazole ring. The versatility of the thiourea functional group allows for several coordination modes. researchgate.netbasjsci.edu.iq
Monodentate S-Coordination: The most common coordination mode for neutral thiourea-type ligands is through the exocyclic sulfur atom. mdpi.com The sulfur atom, being a soft donor, readily coordinates to soft and borderline metal ions such as Ag(I), Au(I), Pd(II), Pt(II), and Cu(I). nih.govresearchgate.net In this mode, the ligand acts as a neutral, terminal ligand.
Bridging S-Coordination: The sulfur atom can also bridge two metal centers, leading to the formation of dimeric or polymeric structures. This behavior is well-documented for heterocyclic thiones and contributes to the formation of complex coordination polymers. researchgate.netnih.gov
Bidentate N,S-Chelation: Upon deprotonation of one of the N-H groups, the ligand can act as a monoanionic bidentate ligand, coordinating through both a nitrogen atom and the sulfur atom to form a stable chelate ring. mdpi.comnih.gov This mode is often favored in the presence of a base and can lead to the formation of highly stable complexes with various transition metals. mdpi.comrsc.org The saturated backbone of this compound would result in a conformationally constrained chelate ring.
The tautomerism between the thione (C=S) and thiol (-SH) forms can also influence the coordination behavior, although the thione form is generally predominant. researchgate.netlatrobe.edu.au The specific mode of coordination is ultimately determined by factors such as the nature of the metal ion, the reaction conditions (pH, solvent), and the presence of other ancillary ligands in the coordination sphere.
| Coordination Mode | Donor Atom(s) | Ligand Charge | Common Metal Ions |
| Monodentate | S | Neutral | Ag(I), Au(I), Pd(II), Hg(II) |
| Bridging | S | Neutral | Cu(I), Ag(I) |
| Bidentate Chelate | N, S | Anionic (-1) | Ni(II), Co(II), Pt(II), Ru(II) |
Determination of Coordination Geometries (e.g., Octahedral, Square Planar, Tetrahedral)
The coordination geometry of metal complexes derived from this compound is dictated by the coordination number and electronic configuration of the central metal ion, as well as the stoichiometry and coordination mode of the ligand itself. Based on analogous thiourea and heterocyclic thione complexes, several common geometries can be anticipated. researchgate.net
Tetrahedral: For metal ions like Zn(II), Cd(II), and Co(II) with a coordination number of four, a tetrahedral geometry is common. For instance, complexes with the formula [M(L)2X2] (where L is a monodentate S-coordinating thione and X is a halide) frequently adopt a distorted tetrahedral arrangement. nih.gov
Square Planar: This geometry is characteristic of d⁸ metal ions such as Ni(II), Pd(II), and Pt(II), particularly with bidentate N,S-chelating ligands. researchgate.net The formation of [M(L)2] type complexes, where L is the deprotonated N,S-chelating ligand, would likely result in a square planar environment around the metal center.
Octahedral: Six-coordinate complexes, typically formed with first-row transition metals like Co(II) and Ni(II), commonly exhibit octahedral geometry. This can be achieved in complexes such as [M(L)2(H2O)2], where L is a bidentate ligand and water molecules occupy the remaining coordination sites.
Linear: Two-coordinate complexes with d¹⁰ metal ions, notably Ag(I) and Au(I), often adopt a linear geometry, particularly with monodentate sulfur-donating ligands. nih.gov
The precise geometry and structural parameters of these potential complexes would be definitively determined using single-crystal X-ray diffraction analysis.
| Coordination Geometry | Typical Metal Ions | Coordination Number | Example Complex Stoichiometry (L = Ligand) |
| Linear | Ag(I), Au(I) | 2 | [M(L)2]+ |
| Tetrahedral | Zn(II), Co(II), Ag(I) | 4 | [M(L)4]2+, [M(L)2X2] |
| Square Planar | Ni(II), Pd(II), Pt(II) | 4 | [M(L)2] (for bidentate L) |
| Octahedral | Co(II), Ni(II), Fe(II) | 6 | [M(L)2(Solvent)2] |
Catalytic Applications of Metal Complexes Derived from this compound
While metal complexes of the parent aromatic benzimidazole-2-thione have been explored for catalytic purposes, the application of complexes derived from its saturated octahydro- analogue is a nascent field. Nevertheless, the inherent electronic and structural properties of the thiourea moiety suggest significant potential for its metal complexes in catalysis. researchgate.netnih.gov
Investigation in Organic Transformation Catalysis (e.g., Cyclopropanation, Oxidation, Reduction)
The unique properties of thiourea-metal complexes make them attractive candidates for catalyzing a range of organic transformations.
Reduction Reactions: Metal complexes containing N-heterocyclic ligands are well-known for their activity in hydrogenation and transfer hydrogenation reactions. rsc.org For example, ruthenium complexes with benzimidazole (B57391) derivatives have been shown to be effective catalysts for the transfer hydrogenation of ketones. The combination of a metal center capable of hydride transfer and the tunable steric and electronic environment provided by the this compound ligand could lead to efficient catalysts for the reduction of carbonyls and imines.
Oxidation Reactions: The sulfur atom in the thiourea ligand can interact with metal centers known for mediating oxidation reactions, such as copper or iron. While the sulfur center itself is susceptible to oxidation, appropriate ligand design can lead to robust catalysts for reactions like the oxidation of alcohols or hydroxylation of hydrocarbons. aensiweb.com
Carbon-Carbon Bond Forming Reactions: Thiourea-based organocatalysts are highly effective in promoting reactions like Michael additions and Strecker syntheses through hydrogen-bond-mediated activation of substrates. rsc.orglibretexts.org Metal complexes incorporating this ligand could offer alternative activation modes, potentially enabling new catalytic cycles for C-C bond formation through mechanisms involving substrate coordination to the metal center. yale.edu
The saturated, electron-donating nature of the octahydro- backbone, compared to its aromatic counterpart, would likely enhance the electron density at the coordinated metal center, which could significantly influence its catalytic activity and selectivity.
Mechanistic Studies of Catalytic Cycles
Detailed mechanistic studies for catalysts involving this compound have not yet been reported. However, understanding the potential catalytic cycles is crucial for catalyst design and optimization. A proposed catalytic cycle for a reaction like transfer hydrogenation, by analogy with known systems, would likely involve several key steps: rsc.org
Catalyst Activation: Formation of the active catalytic species, often involving the coordination of a reactant molecule (e.g., an isopropoxide group from isopropanol (B130326) in transfer hydrogenation) and dissociation of a placeholder ligand.
Substrate Coordination: The substrate (e.g., a ketone) coordinates to the metal center.
Key Catalytic Step: The core transformation occurs, such as the transfer of a hydride from the metal complex to the coordinated ketone.
Product Release: The product (e.g., an alcohol) dissociates from the metal center.
Catalyst Regeneration: The catalyst is regenerated, for example, by reaction with a new molecule of the hydrogen donor (isopropanol), ready to start a new cycle.
The hemilabile potential of the N,S-chelating mode could be particularly important, where one of the donor atoms (likely nitrogen) can dissociate transiently to open a coordination site for the substrate, a phenomenon known to lower the energetic barriers of catalytic processes. rsc.org
Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)
The structure of this compound, with its combination of hydrogen bond donors (N-H) and acceptors (C=S), makes it an excellent building block for the construction of higher-order supramolecular structures and functional materials like Metal-Organic Frameworks (MOFs). x-mol.comresearchgate.net
Role in Directed Self-Assembly
Directed self-assembly relies on specific, non-covalent interactions to guide molecules into well-defined, stable architectures. The thiourea group is a powerful synthon for directing such assemblies.
Hydrogen Bonding: The two N-H groups are effective hydrogen bond donors, while the sulfur atom of the thione group is a moderate hydrogen bond acceptor. researchgate.net These interactions can lead to the formation of predictable patterns, such as one-dimensional chains or two-dimensional sheets, in the solid state. This directional hydrogen bonding is a key principle in crystal engineering and the design of supramolecular polymers. acs.org
Coordination-Driven Self-Assembly: When combined with metal ions, the ligand can drive the assembly of discrete metallo-supramolecular structures (e.g., cages, rings) or infinite coordination polymers and MOFs. x-mol.comacs.org The choice of metal ion, with its preferred coordination geometry, along with the ligand's binding mode, directs the final architecture of the assembly. The rigid, bulky cyclohexyl backbone of the ligand would introduce significant steric influence, potentially leading to porous frameworks with unique topologies. The incorporation of functional groups like thiourea into MOF linkers has been shown to significantly enhance properties such as selective gas sorption and catalysis. researchgate.net
The interplay between coordination bonds and hydrogen bonding can create robust, multi-dimensional networks where the thiourea moiety plays a dual role in linking metal centers and reinforcing the structure through secondary interactions.
Porosity and Adsorption Properties of Frameworks
Currently, there is a notable absence of publicly available scientific literature detailing the synthesis and characterization of porous frameworks, such as metal-organic frameworks (MOFs) or coordination polymers, that specifically utilize this compound as a primary coordinating ligand. Extensive searches of chemical databases and scholarly articles did not yield research focused on the porosity, surface area, or adsorption properties of any such materials.
The investigation into the porosity of coordination frameworks relies on the successful synthesis of stable, extended structures with accessible voids. The molecular structure of this compound, with its potential coordination sites at the sulfur and nitrogen atoms, suggests that it could, in principle, act as a linker in the construction of such frameworks. However, the specific steric and electronic properties of this ligand may influence the resulting dimensionality and stability of any potential metal complexes, which are critical factors for achieving permanent porosity.
Detailed research findings, including data on Brunauer–Emmett–Teller (BET) surface area, pore volume, and the adsorption isotherms for various gases (e.g., N₂, H₂, CO₂), are essential for characterizing the porosity and potential applications of such framework materials. Without experimental data from synthesized frameworks incorporating this compound, a meaningful discussion of their porosity and adsorption characteristics cannot be provided.
Further research and targeted synthetic studies would be required to explore the capability of this compound to form porous coordination frameworks and to subsequently evaluate their properties for applications in gas storage, separation, or catalysis.
Emerging Research Directions and Future Perspectives for Octahydro 2h Benzimidazole 2 Thione
Development of Octahydro-2H-benzimidazole-2-thione-based Probes for Biological Systems
The development of sophisticated molecular probes is crucial for unraveling complex biological processes. The unique structural attributes of this compound make it an attractive scaffold for the design of novel probes. Unlike its aromatic counterpart, benzimidazole-2-thione, the saturated octahydro derivative offers a more defined three-dimensional geometry, which can be exploited for highly specific interactions with biological targets.
Future research is anticipated to focus on the strategic functionalization of the this compound core to introduce reporter groups, such as fluorophores or affinity tags. The nitrogen atoms of the imidazole (B134444) ring and the exocyclic sulfur atom serve as primary sites for chemical modification. For instance, the attachment of environmentally sensitive fluorophores could lead to the development of "turn-on" or ratiometric probes for detecting specific ions, reactive oxygen species, or enzymatic activities within living cells. The design of such probes will likely draw inspiration from existing benzimidazole-based fluorescent sensors. nih.govmdpi.comnih.gov
The saturated cyclohexane (B81311) ring also offers stereochemically defined positions for substitution, allowing for the creation of a diverse library of probes with varied spatial arrangements. This stereochemical diversity is expected to be a key factor in achieving high selectivity for target biomolecules. The development of probes derived from this compound could provide new tools for studying biological systems with high precision and minimal off-target effects.
Exploration of Novel Derivatization Chemistries for Enhanced Functionality
The functional versatility of this compound is largely dependent on the exploration of novel derivatization chemistries. The presence of two secondary amine functionalities and a thiourea (B124793) moiety provides multiple handles for chemical modification. nih.govnih.gov Future research will likely concentrate on expanding the toolkit of reactions for selectively modifying this scaffold.
Key areas of exploration will include:
N-Functionalization: The development of protocols for mono- and di-alkylation, -arylation, and -acylation of the imidazole nitrogen atoms will be crucial for modulating the compound's solubility, lipophilicity, and target-binding properties.
S-Alkylation: The thiourea sulfur atom can be readily alkylated to form isothiouronium salts, which can then be converted to a variety of other functional groups, or used directly as pharmacophores.
Cyclohexane Ring Modification: The introduction of functional groups onto the cyclohexane ring, prior to or after the formation of the benzimidazole (B57391) core, will allow for the synthesis of derivatives with tailored steric and electronic properties.
The systematic exploration of these derivatization strategies will be essential for creating libraries of compounds with diverse functionalities, suitable for screening in a wide range of biological assays.
Table 1: Potential Derivatization Strategies for this compound
| Reaction Type | Reagents and Conditions | Potential Functional Groups Introduced |
| N-Alkylation | Alkyl halides, base (e.g., NaH, K2CO3) | Alkyl, benzyl, substituted aryl groups |
| N-Acylation | Acyl chlorides, anhydrides, base | Acetyl, benzoyl, and other acyl groups |
| S-Alkylation | Alkyl halides | S-alkyl isothiouronium salts |
| Mannich Reaction | Formaldehyde, secondary amine | Aminomethyl groups |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of novel compounds, and this compound is no exception. These computational tools can be employed to navigate the vast chemical space of its potential derivatives and to predict their biological activities and physicochemical properties.
Future applications of AI and ML in the context of this compound are expected to include:
De Novo Design: Generative models can be trained on existing databases of bioactive molecules to design novel this compound derivatives with desired properties, such as high affinity for a specific protein target or favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
QSAR Modeling: Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new derivatives based on their chemical structure. This will enable the prioritization of synthetic targets and reduce the number of compounds that need to be synthesized and tested.
Synthesis Prediction: Retrosynthetic analysis tools powered by AI can assist chemists in designing efficient synthetic routes to complex derivatives of this compound.
The synergy between computational and experimental approaches will undoubtedly accelerate the discovery of new applications for this versatile scaffold.
Advanced Spectroscopic Techniques for Real-time Mechanistic Studies
A deep understanding of the reaction mechanisms involving this compound and its derivatives is fundamental for their rational design and application. Advanced spectroscopic techniques, coupled with computational methods, are poised to provide unprecedented insights into the dynamics of these molecules.
Future research will likely leverage techniques such as:
2D NMR Spectroscopy: Techniques like NOESY and ROESY can be used to elucidate the three-dimensional structure and conformational dynamics of this compound derivatives in solution.
Time-Resolved Spectroscopy: Ultrafast spectroscopic methods can be employed to study the kinetics of reactions involving this compound, providing valuable information about transient intermediates and transition states.
Computational Spectroscopy: Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) and to model reaction pathways. sciensage.inforesearchgate.netnih.gov This will aid in the interpretation of experimental data and provide a deeper understanding of the underlying chemical principles.
The application of these advanced techniques will be instrumental in building a comprehensive picture of the structure-activity relationships of this compound and its derivatives.
Table 2: Application of Advanced Techniques for Mechanistic Studies
| Technique | Information Gained | Relevance to this compound |
| 2D NMR (NOESY/ROESY) | Through-space proton-proton correlations, conformational analysis | Elucidation of the 3D structure and stereochemistry of derivatives. |
| Time-Resolved Fluorescence | Excited-state dynamics, reaction kinetics | Understanding the photophysical properties of fluorescent probes. |
| Cyclic Voltammetry | Redox potentials, electrochemical behavior | Investigating the electronic properties and reactivity of derivatives. mdpi.com |
| DFT Calculations | Optimized geometries, electronic structures, reaction energies | Predicting reactivity, tautomeric equilibria, and spectroscopic properties. sciensage.info |
Collaborative and Translational Research Initiatives in Chemical Biology
The translation of fundamental chemical discoveries into tangible applications in biology and medicine requires a collaborative and interdisciplinary approach. The future development of this compound and its derivatives will be greatly enhanced by the formation of research consortia and partnerships that bring together experts from diverse fields.
Initiatives that could accelerate research in this area include:
Open Science Platforms: The establishment of open-access databases for sharing chemical structures, synthetic protocols, and biological data related to this compound derivatives would foster collaboration and avoid duplication of effort. Organizations like the Structural Genomics Consortium (SGC) provide a model for such open-access science. thesgc.orgthesgc.org
Academia-Industry Partnerships: Collaborations between academic research groups and pharmaceutical or biotechnology companies can facilitate the translation of promising compounds from the laboratory to the clinic.
Chemical Biology Consortia: Participation in national and international chemical biology networks, such as EU-OPENSCREEN, can provide access to high-throughput screening facilities and large compound libraries, enabling the rapid identification of new biological activities for derivatives of this compound. febs.org
Through such collaborative efforts, the full potential of this emerging chemical scaffold can be realized, leading to the development of novel tools and therapies that address unmet needs in science and medicine.
Q & A
Q. What are the established synthetic methodologies for Octahydro-2H-benzimidazole-2-thione, and what reaction conditions are critical for achieving optimal yields?
The compound is synthesized via cyclization of o-phenylenediamines using carbon disulfide (CS₂) under alkaline conditions. A typical protocol involves refluxing with potassium hydroxide (KOH) in ethanol for 8–12 hours to form the thione moiety. Key parameters include precise stoichiometry of CS₂ (~1.5 equivalents), reaction temperature (80–100°C), and inert atmosphere to prevent oxidation. Recrystallization from methanol/water mixtures improves purity .
Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Use ¹H/¹³C NMR to identify thione-related signals (e.g., δ 160–170 ppm for C=S in ¹³C NMR) and IR spectroscopy for sulfur-specific stretches (~1200 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography with SHELXL refinement provides definitive stereochemical and conformational data .
Q. What crystallization strategies enhance the purity of this compound for X-ray analysis?
Slow evaporation from methanol/water (9:1 v/v) at 4°C optimizes crystal growth. Seed crystals and controlled supersaturation improve packing. For SHELXL refinement, collect high-resolution data (<1.0 Å) at 100 K using Mo-Kα radiation, ensuring Rint < 5% .
Advanced Research Questions
Q. How can researchers address discrepancies in reported synthetic yields of this compound across different studies?
Systematically vary solvent polarity (e.g., ethanol vs. DMF), catalyst type (KOH vs. NaOH), and reaction duration. Employ design of experiments (DoE) to identify interactive effects. Characterize byproducts via LC-MS and validate purity using HPLC with UV/Vis detection at 254 nm .
Q. What computational approaches are suitable for predicting the reactivity and tautomeric behavior of this compound in catalytic systems?
Perform density functional theory (DFT) calculations (B3LYP/6-311++G**) to model thione-thiol tautomerism and transition states. Molecular docking predicts binding affinities with biological targets, while molecular dynamics simulations (50 ns, NPT ensemble) assess stability in aqueous/organic matrices .
Q. How does substituent electronic effects influence the nucleophilic reactivity of this compound in heterocyclic functionalization reactions?
Electron-withdrawing groups (e.g., -NO₂) at the 5-position enhance thione acidity (pKa ~8.2), facilitating alkylation. Monitor reaction progress via in situ Raman spectroscopy (C=S stretch at 650 cm⁻¹ disappearance). Quantify substituent effects using Hammett σ values .
Notes on Methodology
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
